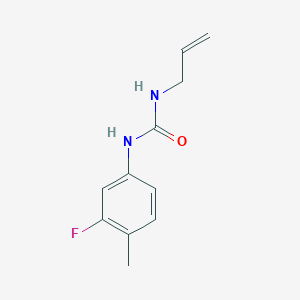
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Flupentixol, which is a neuroleptic drug used to treat schizophrenia and other psychotic disorders. However,
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound can also induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria.
Biochemical and Physiological Effects:
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been shown to have various biochemical and physiological effects. This compound can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. It can also induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its potent anticancer activity. This compound can inhibit the growth of cancer cells at low concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research application of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the identification of the specific signaling pathways that are targeted by this compound, which can lead to the development of more targeted cancer therapies. Additionally, the use of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea in combination with other anticancer agents can be explored to enhance its efficacy and reduce side effects.
Conclusion:
In conclusion, 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea is a promising compound with potential applications in various fields, particularly in cancer therapy. Its potent anticancer activity, mechanism of action, and biochemical and physiological effects make it a subject of interest in scientific research. Further studies are needed to explore its full potential and develop more effective cancer therapies.
Synthesemethoden
The synthesis method for 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea involves the reaction of 3-Fluoro-4-methylaniline with propargyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with N,N-dimethylformamide to obtain the final product. This method has been optimized to produce high yields of 1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various fields. One of the significant research areas is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKNGHYHFZLIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-prop-2-enylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


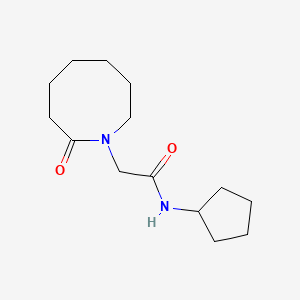
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
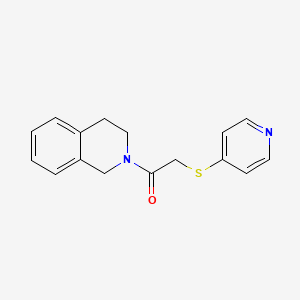
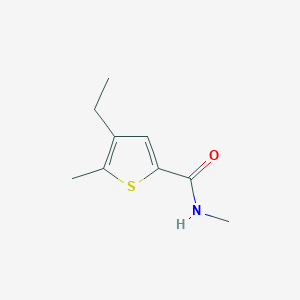
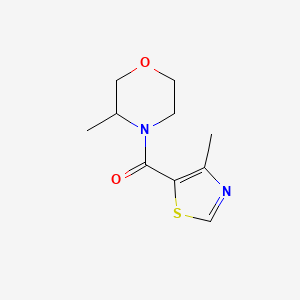
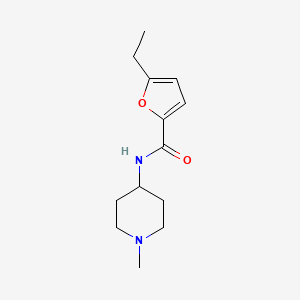

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
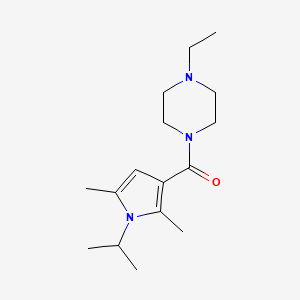
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)

